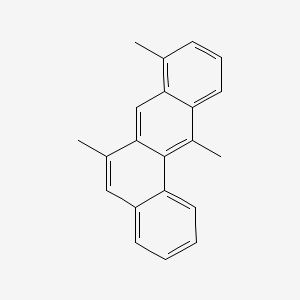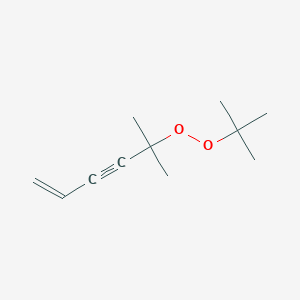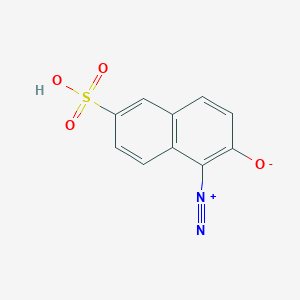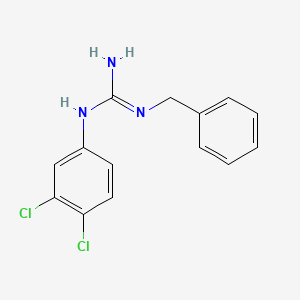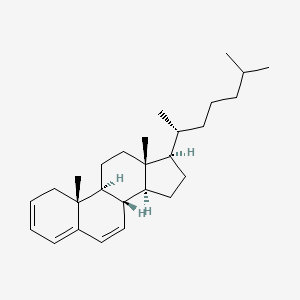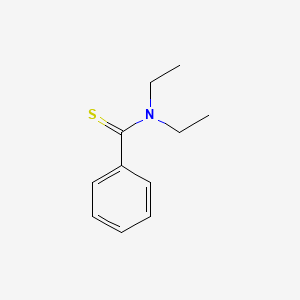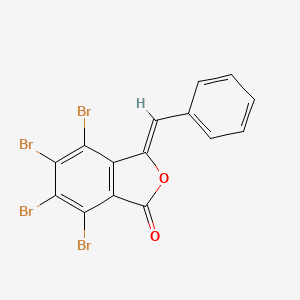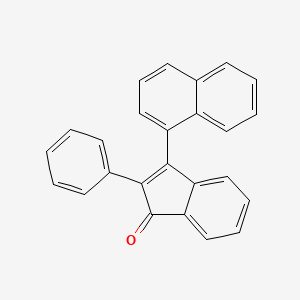
1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- is a complex organic compound with a unique structure that combines an indene core with naphthalene and phenyl groups
Métodos De Preparación
The synthesis of 1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthalene Group: This step often involves a Friedel-Crafts acylation reaction, where the naphthalene moiety is introduced to the indene core.
Introduction of the Phenyl Group: The phenyl group can be added via a similar Friedel-Crafts reaction or through a Suzuki coupling reaction, which involves the use of palladium catalysts.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Análisis De Reacciones Químicas
1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents like halogens or nucleophiles (e.g., amines) are introduced to the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is explored for its potential use in materials science, including the development of novel polymers and electronic materials.
Mecanismo De Acción
The mechanism by which 1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved can vary depending on the specific application, but they often include inhibition or activation of enzymatic activity.
Comparación Con Compuestos Similares
1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- can be compared with other similar compounds, such as:
1H-Inden-1-one, 2-(1-naphthalenyl)-3-[(4-nitrophenyl)methoxy]-: This compound has a similar indene core but different substituents, leading to distinct chemical properties and applications.
1H-Inden-1-one, 3-[(3-methoxyphenyl)methoxy]-2-(1-naphthalenyl)-:
The uniqueness of 1H-Inden-1-one, 3-(1-naphthalenyl)-2-phenyl- lies in its specific combination of functional groups, which confer unique chemical and physical properties.
Propiedades
Número CAS |
13304-70-6 |
|---|---|
Fórmula molecular |
C25H16O |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3-naphthalen-1-yl-2-phenylinden-1-one |
InChI |
InChI=1S/C25H16O/c26-25-22-15-7-6-14-21(22)24(23(25)18-10-2-1-3-11-18)20-16-8-12-17-9-4-5-13-19(17)20/h1-16H |
Clave InChI |
ZSONKFUQFYBRBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


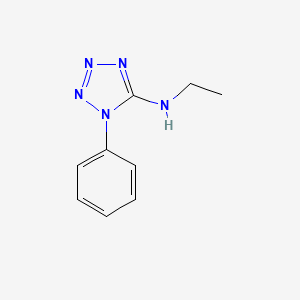

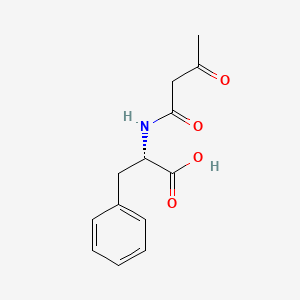
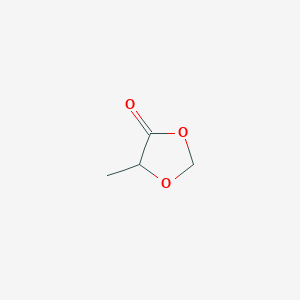
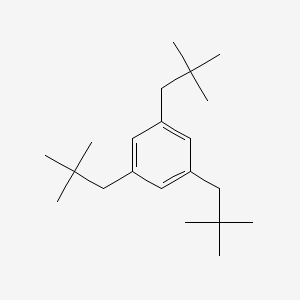
![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
